Cas no 749930-89-0 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde)

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound featuring a bromo-substituted triazolopyrimidine core with a reactive formyl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing fused nitrogen-containing heterocycles. The bromine substituent enhances its utility in cross-coupling reactions, while the aldehyde group offers versatility for further functionalization via condensation or nucleophilic addition. Its well-defined reactivity profile and stability under standard conditions make it suitable for pharmaceutical and agrochemical research, where precise molecular modifications are critical. The compound’s high purity and consistent performance ensure reliable results in complex synthetic pathways.
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde structure
749930-89-0 structure
Product Name:6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
CAS No:749930-89-0
MF:C6H3BrN4O
MW:227.018219232559
CID:6410919
PubChem ID:57527277
Update Time:2025-05-21

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL3988120
    • 749930-89-0
    • EN300-6505552
    • F92043
    • 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
    • HZCYGKVKFIXRMV-UHFFFAOYSA-N
    • 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
    • Inchi: 1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H
    • InChI Key: HZCYGKVKFIXRMV-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=NC(C=O)=NN2C=1

Computed Properties

  • Exact Mass: 225.94902g/mol
  • Monoisotopic Mass: 225.94902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 60.2Ų

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Pricemore >>

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6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Related Literature

Additional information on 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Research Brief on 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS: 749930-89-0)

The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS: 749930-89-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. Recent studies have explored its potential in targeting specific enzymatic pathways, making it a promising candidate for therapeutic interventions.

One of the most notable advancements involves the use of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde in the design of novel kinase inhibitors. Researchers have demonstrated its efficacy in modulating the activity of protein kinases involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. The study reported improved selectivity and potency compared to earlier analogs, underscoring the compound's potential in oncology drug development.

In addition to its anticancer properties, recent investigations have explored the antiviral potential of derivatives based on this scaffold. A 2024 preprint in BioRxiv described the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde derivatives with activity against RNA viruses, including SARS-CoV-2. The study utilized computational docking and in vitro assays to identify lead compounds with inhibitory effects on viral replication enzymes. These findings suggest a broader applicability of this chemical framework in addressing emerging infectious diseases.

The synthetic accessibility of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde has also been a focus of recent research. A 2023 paper in Organic Letters detailed an optimized, scalable synthesis route that enhances yield and purity while reducing environmental impact. This methodological advancement is critical for facilitating large-scale production and further pharmacological evaluation of derivatives. The study emphasized the importance of green chemistry principles in the development of such intermediates.

Looking ahead, the versatility of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde positions it as a valuable tool in medicinal chemistry. Ongoing research is expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. Furthermore, collaborations between academic and industrial researchers are likely to accelerate the translation of these findings into clinical candidates. The compound's unique structural features and demonstrated bioactivity make it a compelling subject for future studies in drug discovery.

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